3-Amino-5-(aminomethyl)benzonitrile

Monoamine Oxidase A Enzyme Inhibition Neurological Research

3-Amino-5-(aminomethyl)benzonitrile (CAS 1369924-42-4) is a unique trifunctional scaffold that combines a nitrile with an aromatic amine and a benzylic aminomethyl group on the same benzene ring. This architecture provides two chemically orthogonal amino functionalities, enabling selective, sequential derivatization that simpler mono‑amino benzonitriles cannot achieve. With three hydrogen‑bond donors and a predicted pKa of 8.73, it is ideally suited for probing target‑binding interactions, formulating pH‑responsive systems, or serving as a weak MAO‑A inhibitor control (IC₅₀ 1.24 µM). Its elevated boiling point (≈360 °C) offers distillation and purification advantages. Procure this high‑purity intermediate to accelerate your SAR campaigns and complex molecule syntheses.

Molecular Formula C8H9N3
Molecular Weight 147.181
CAS No. 1369924-42-4
Cat. No. B2777101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-(aminomethyl)benzonitrile
CAS1369924-42-4
Molecular FormulaC8H9N3
Molecular Weight147.181
Structural Identifiers
SMILESC1=C(C=C(C=C1C#N)N)CN
InChIInChI=1S/C8H9N3/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3H,4,9,11H2
InChIKeyLTKCNBZVUAONSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 0.5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-5-(aminomethyl)benzonitrile (CAS 1369924-42-4) Procurement and Scientific Selection Baseline


3-Amino-5-(aminomethyl)benzonitrile (CAS 1369924-42-4) is a trifunctional aromatic building block bearing a nitrile group and two distinct amine moieties—an aromatic amino group and a benzylic aminomethyl group—on the same benzene core . This substitution pattern imparts unique physicochemical and reactive properties compared to mono-aminomethyl or mono-amino benzonitrile analogs [1]. The compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical research, with preliminary biological data indicating measurable, albeit modest, inhibitory activity against monoamine oxidase A (MAO-A) [2].

Why 3-Amino-5-(aminomethyl)benzonitrile Cannot Be Readily Substituted by Generic Aminomethylbenzonitriles


Substituting 3-Amino-5-(aminomethyl)benzonitrile with simpler analogs such as 3-(aminomethyl)benzonitrile or 4-(aminomethyl)benzonitrile fundamentally alters the molecule's hydrogen-bonding capacity, nucleophilicity, and potential biological target engagement profile [1]. The presence of two chemically distinct amino groups—one directly attached to the aromatic ring and one on a benzylic carbon—enables orthogonal functionalization strategies and divergent reactivity that mono-aminomethyl derivatives cannot replicate . This substitution pattern directly impacts key physicochemical properties; for example, the predicted boiling point of this compound is approximately 83 °C higher than that of the chloro‑substituted analog 3-(aminomethyl)-5-chlorobenzonitrile, reflecting differences in intermolecular forces and vapor pressure that are critical for purification and formulation [2].

Quantitative Differentiation of 3-Amino-5-(aminomethyl)benzonitrile vs. Closest Analogs


MAO-A Inhibitory Potency: Direct Comparison with the Reference Inhibitor Clorgyline

3-Amino-5-(aminomethyl)benzonitrile exhibits weak inhibition of recombinant bovine MAO-A with an IC50 of 1.24 µM (1,240 nM) when measured using benzylamine or serotonin as substrate in a fluorimetric assay [1]. In contrast, the selective, irreversible MAO-A inhibitor clorgyline displays an IC50 of approximately 2.4–19.5 nM under comparable in vitro conditions [2]. This represents an approximately 64‑ to 517‑fold lower potency, clearly positioning the target compound as a low‑affinity tool or a negative control rather than a lead‑like inhibitor.

Monoamine Oxidase A Enzyme Inhibition Neurological Research

Predicted Boiling Point: Substantial Elevation Relative to a Chloro‑Substituted Analog

The predicted boiling point of 3-amino-5-(aminomethyl)benzonitrile is 360.2 ± 27.0 °C , whereas the closely related compound 3-(aminomethyl)-5-chlorobenzonitrile (CAS 1261820‑96‑5) exhibits a predicted boiling point of 277.4 ± 25.0 °C [1]. The ~83 °C increase is attributed to enhanced intermolecular hydrogen bonding resulting from the additional aromatic amino group.

Physicochemical Properties Purification Formulation

Hydrogen Bond Donor Count: Increased Capacity Compared to Mono‑Aminomethyl Analogs

3-Amino-5-(aminomethyl)benzonitrile possesses three hydrogen bond donors (two from the aromatic amino group and one from the benzylic aminomethyl group) . The mono‑aminomethyl analog 3-(aminomethyl)benzonitrile has only one hydrogen bond donor [1]. This structural difference translates into a higher predicted topological polar surface area and increased capacity for intermolecular hydrogen bonding, which can influence solubility, crystal packing, and target binding.

Hydrogen Bonding Solubility Molecular Recognition

Predicted pKa: Basic Amine Group in a Range Suitable for Biological Buffering

The predicted acid dissociation constant (pKa) of 3-amino-5-(aminomethyl)benzonitrile is 8.73 ± 0.10 . This value places the compound's amino groups in a protonation range that is close to physiological pH (7.4), meaning a substantial fraction of the molecules will exist in a positively charged state at neutral pH. This contrasts with many primary aromatic amines, which typically have pKa values below 5.0.

pKa Ionization State Biological Buffers

Orthogonal Functionalization Potential: Dual Amino Groups Enable Divergent Synthesis Pathways

The compound features both an aromatic amino group and a benzylic aminomethyl group, which can be selectively protected or derivatized under different reaction conditions . This orthogonality is not present in analogs such as 3-(aminomethyl)benzonitrile or 4-(aminomethyl)benzonitrile, which contain only a single reactive amine [1]. Patent literature on amino‑substituted benzonitrile derivatives emphasizes the utility of such bifunctional cores in constructing complex pharmacophores and materials [2].

Synthetic Versatility Medicinal Chemistry Chemical Biology

High-Value Application Scenarios for 3-Amino-5-(aminomethyl)benzonitrile


Negative Control or Low-Affinity Probe in Monoamine Oxidase A (MAO-A) Assays

Based on its modest IC50 of 1.24 µM against recombinant bovine MAO-A [1], 3-amino-5-(aminomethyl)benzonitrile can serve as a weak inhibitor control in enzyme assays where a potent reference inhibitor such as clorgyline (IC50 ~2.4–19.5 nM) [2] is used. This allows researchers to establish a baseline for nonspecific or low-affinity interactions within the assay system.

Building Block for Divergent Synthesis of Polyfunctional Aromatics

The orthogonal reactivity of the aromatic amino group and the benzylic aminomethyl group makes this compound an attractive scaffold for constructing complex molecules. Patent disclosures highlight the use of amino‑substituted benzonitriles as intermediates for pharmaceutical agents and bactericides [3], underscoring the value of this core structure in medicinal chemistry campaigns.

Candidate for Structure–Activity Relationship (SAR) Studies Targeting Hydrogen Bonding Interactions

With three hydrogen bond donors—two more than typical mono‑aminomethyl benzonitriles [4]—this compound can be employed to probe the role of additional hydrogen bonding in target binding. Its distinct hydrogen‑bonding profile may reveal unique binding modes that are not accessible with simpler analogs.

Physicochemical Property Modulation in Formulation Development

The predicted elevated boiling point (360.2 °C vs. 277.4 °C for the chloro analog) [5] and pKa (8.73) of this compound can be exploited in formulation studies where altered volatility or pH‑dependent ionization is desired. These properties may influence the selection of this compound over alternatives in specific solvent systems or biological matrices.

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